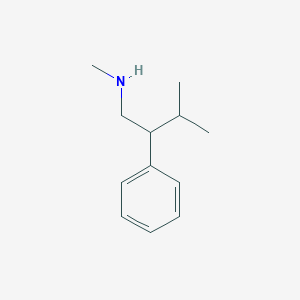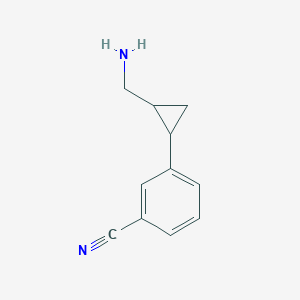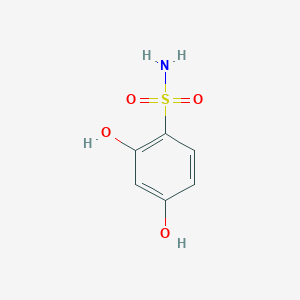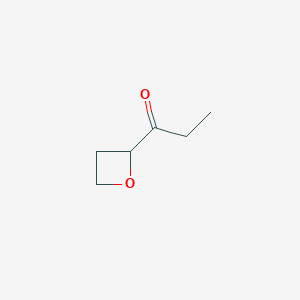
1-(Oxetan-2-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Oxetan-2-yl)propan-1-one is an organic compound characterized by the presence of an oxetane ring, a four-membered cyclic ether, attached to a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Oxetan-2-yl)propan-1-one can be synthesized through several methods. One common approach involves the formation of the oxetane ring via epoxide opening with trimethyloxosulfonium ylide . This method typically requires moderate heating and specific reagents to achieve the desired product. Another method involves the cyclization of intermediates such as hydroxy malonates to form the oxetane ring .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic systems and controlled reaction conditions to facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(Oxetan-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: The oxetane ring can participate in substitution reactions, leading to the formation of various substituted oxetane derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-CPBA (meta-Chloroperoxybenzoic acid) and bromine.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include various oxetane derivatives, which can be further utilized in different applications.
Scientific Research Applications
1-(Oxetan-2-yl)propan-1-one has a wide range of applications in scientific research:
Biology: Its unique structure allows for the exploration of biological interactions and mechanisms, making it valuable in biochemical studies.
Mechanism of Action
The mechanism of action of 1-(Oxetan-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The oxetane ring’s strained structure makes it reactive, allowing it to participate in various chemical transformations. These interactions can modulate biological pathways and exert specific effects, depending on the context of its application .
Comparison with Similar Compounds
1-(Oxetan-3-yl)propan-2-one: This compound shares a similar oxetane ring structure but differs in the position of the propanone moiety.
Oxetan-2-one: Another related compound with an oxetane ring, but with different functional groups attached.
Uniqueness: 1-(Oxetan-2-yl)propan-1-one stands out due to its specific structural arrangement, which imparts unique reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in diverse research fields highlight its significance.
Properties
Molecular Formula |
C6H10O2 |
|---|---|
Molecular Weight |
114.14 g/mol |
IUPAC Name |
1-(oxetan-2-yl)propan-1-one |
InChI |
InChI=1S/C6H10O2/c1-2-5(7)6-3-4-8-6/h6H,2-4H2,1H3 |
InChI Key |
QBSCCOCIXOHFEE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



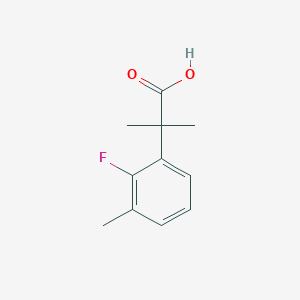
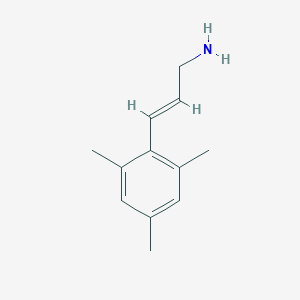
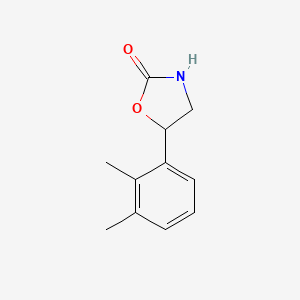

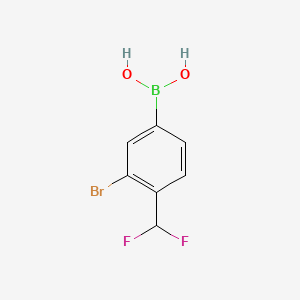
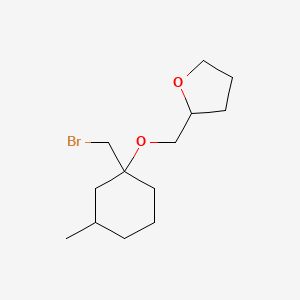
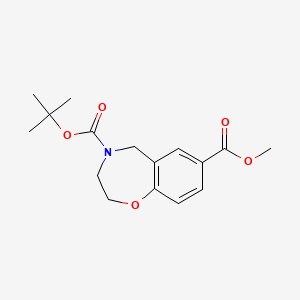
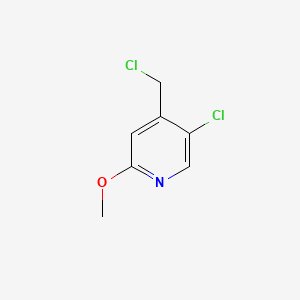
![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)oxy]benzoic acid](/img/structure/B13617709.png)
